molecular formula C18H17Cl2N3O2 B2363406 N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide CAS No. 1206990-12-6

N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide

Cat. No.: B2363406
CAS No.: 1206990-12-6
M. Wt: 378.25
InChI Key: GQBVEDBJCIJJOG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a ureido group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the ureido intermediate: This step involves the reaction of 3,4-dichloroaniline with an isocyanate to form the corresponding ureido intermediate.

    Coupling with phenylacetic acid: The ureido intermediate is then coupled with phenylacetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the ureido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide include:

  • N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)propionamide
  • N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the dichlorophenyl group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c19-15-8-7-14(10-16(15)20)23-18(25)22-13-3-1-11(2-4-13)9-17(24)21-12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,21,24)(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVEDBJCIJJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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